2-Bromo-7-chloronaphthalene
Overview
Description
2-Bromo-7-chloronaphthalene is an organic compound with the molecular formula C₁₀H₆BrCl It is a halogenated derivative of naphthalene, characterized by the presence of both bromine and chlorine atoms on the naphthalene ring
Scientific Research Applications
2-Bromo-7-chloronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Safety and Hazards
2-Bromo-7-chloronaphthalene is classified as a warning signal word . It has several precautionary statements including P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others . It also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Biochemical Analysis
Biochemical Properties
2-Bromo-7-chloronaphthalene plays a role in biochemical reactions as a reactant in the preparation of heterocyclic compoundsThe compound’s halogenated structure may influence its reactivity and binding affinity with certain enzymes and proteins, potentially affecting the outcome of biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Its structural similarity to other halogenated naphthalenes suggests it may influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function could be mediated through interactions with cellular receptors or enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability under different conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are needed to assess the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses could lead to adverse effects. Threshold effects and toxicological profiles need to be established through comprehensive studies to determine safe and effective dosage ranges for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Detailed studies are required to map the metabolic pathways and identify key enzymes involved in the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chloronaphthalene typically involves halogenation reactions. One common method is the bromination of 7-chloronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Formation of biaryl compounds with diverse functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-Bromo-1-chloronaphthalene
- 2-Bromo-6-chloronaphthalene
- 2-Bromo-8-chloronaphthalene
Comparison: 2-Bromo-7-chloronaphthalene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-7-chloronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTANKRXEFSANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679989 | |
Record name | 2-Bromo-7-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321939-67-7 | |
Record name | 2-Bromo-7-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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